molecular formula C14H14ClFN2O2 B12911189 4-Chloro-5-[(4-fluorophenyl)methoxy]-2-propylpyridazin-3(2H)-one CAS No. 88094-08-0

4-Chloro-5-[(4-fluorophenyl)methoxy]-2-propylpyridazin-3(2H)-one

Cat. No.: B12911189
CAS No.: 88094-08-0
M. Wt: 296.72 g/mol
InChI Key: SIWIDWLEIXPETA-UHFFFAOYSA-N
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Description

4-Chloro-5-((4-fluorobenzyl)oxy)-2-propylpyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class This compound is characterized by its unique structure, which includes a chloro group, a fluorobenzyl group, and a propyl group attached to a pyridazinone core

Preparation Methods

The synthesis of 4-Chloro-5-((4-fluorobenzyl)oxy)-2-propylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached through nucleophilic substitution reactions, where a fluorobenzyl halide reacts with the pyridazinone core.

    Addition of the Propyl Group: The propyl group can be introduced through alkylation reactions using propyl halides in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

4-Chloro-5-((4-fluorobenzyl)oxy)-2-propylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the ether bond and formation of corresponding alcohols and acids.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control.

Scientific Research Applications

4-Chloro-5-((4-fluorobenzyl)oxy)-2-propylpyridazin-3(2H)-one has been explored for various scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity against certain diseases.

    Industry: The compound may be used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-5-((4-fluorobenzyl)oxy)-2-propylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the protein’s function, affecting various biochemical pathways.

Comparison with Similar Compounds

4-Chloro-5-((4-fluorobenzyl)oxy)-2-propylpyridazin-3(2H)-one can be compared with other pyridazinone derivatives, such as:

    4-Chloro-5-((4-methylbenzyl)oxy)-2-propylpyridazin-3(2H)-one: Similar structure but with a methyl group instead of a fluorine atom.

    4-Chloro-5-((4-chlorobenzyl)oxy)-2-propylpyridazin-3(2H)-one: Contains a chlorine atom instead of a fluorine atom.

    4-Chloro-5-((4-bromobenzyl)oxy)-2-propylpyridazin-3(2H)-one: Contains a bromine atom instead of a fluorine atom.

The uniqueness of 4-Chloro-5-((4-fluorobenzyl)oxy)-2-propylpyridazin-3(2H)-one lies in the presence of the fluorine atom, which can influence its reactivity, binding affinity, and biological activity compared to its analogs.

Properties

CAS No.

88094-08-0

Molecular Formula

C14H14ClFN2O2

Molecular Weight

296.72 g/mol

IUPAC Name

4-chloro-5-[(4-fluorophenyl)methoxy]-2-propylpyridazin-3-one

InChI

InChI=1S/C14H14ClFN2O2/c1-2-7-18-14(19)13(15)12(8-17-18)20-9-10-3-5-11(16)6-4-10/h3-6,8H,2,7,9H2,1H3

InChI Key

SIWIDWLEIXPETA-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)F)Cl

Origin of Product

United States

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